molecular formula C3H9NO B031109 d-Alaninol CAS No. 35320-23-1

d-Alaninol

Cat. No. B031109
CAS RN: 35320-23-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Alaninol is an organic compound classified as an amino alcohol . It is a colorless solid and can be generated by converting the carboxylic group of alanine to an alcohol with a strong reducing agent such as lithium aluminium hydride . It has a fishy odor and is moderately toxic by ingestion and skin contact .


Synthesis Analysis

The synthesis of d-Alaninol involves the conversion of the carboxylic group of alanine to an alcohol with a strong reducing agent such as lithium aluminium hydride . In one method, the lower aqueous layer portion of the filtrate was extracted with ethyl acetate, the ethyl acetate layer was distilled under reduced pressure to remove the solvent, and then vacuum distilled .


Molecular Structure Analysis

d-Alaninol has a molecular formula of C3H9NO . It has an average mass of 75.110 Da and a mono-isotopic mass of 75.068413 Da . The compound is chiral, and as is normal for chiral compounds, the physical properties of the racemate differ somewhat from those of the enantiomers .


Chemical Reactions Analysis

d-Alaninol is used as a chiral intermediate for pharmaceuticals and agrochemicals . It is also used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

d-Alaninol has a density of 0.9±0.1 g/cm3, a boiling point of 174.5±0.0 °C at 760 mmHg, and a flash point of 83.9±0.0 °C . It has a polar surface area of 46 Å2 and a molar volume of 79.6±3.0 cm3 . It is soluble in water .

Scientific Research Applications

Chemical Synthesis

d-Alaninol is used in chemical synthesis . It’s a chiral compound, meaning it has a non-superimposable mirror image. This property makes it valuable in the synthesis of other chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .

Adsorption Studies

d-Alaninol has been used in adsorption studies on metal surfaces . For example, the adsorption of a single molecule of the D-enantiomer of alaninol (2-amino-1-propanol) on the surface of Cu(100) has been investigated through density functional theory calculations . These studies can provide insights into surface chemistry and catalysis .

Surface Chemistry

The study of d-Alaninol on surfaces can also contribute to our understanding of surface chemistry . For instance, how molecules interact with surfaces at the atomic level, which is crucial in many industrial processes such as catalysis, corrosion, and material fabrication .

Chiral Monolayer Formation

d-Alaninol can form self-assembled chiral monolayers on metal surfaces . These monolayers can have unique properties, such as chirality, which can be exploited in various applications, including sensors, optoelectronics, and nanotechnology .

Spectroscopy

d-Alaninol can be used in spectroscopic studies . For example, photoelectron spectroscopy has been used to study the adsorption of d-Alaninol on Cu(100) surfaces . These studies can provide valuable information about the electronic structure of the adsorbed molecules .

Material Science

In material science, d-Alaninol can be used to modify the properties of surfaces . For example, it can be used to create hydrophilic or hydrophobic surfaces, or to introduce functional groups onto a surface .

Safety and Hazards

d-Alaninol is moderately toxic by ingestion and skin contact . It is a severe skin irritant . Personal protective equipment should be used when handling this compound, and exposure to its vapors, mist, or gas should be avoided .

Future Directions

d-Alaninol has broad application prospects due to its role as a chiral intermediate for pharmaceuticals and agrochemicals . Recent research has investigated the adsorption of d-Alaninol molecules on surfaces, which could have implications for the development of functionalized surfaces .

properties

IUPAC Name

(2R)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904764
Record name (R)-2-Aminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name (R)-(-)-2-Amino-1-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10983
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

d-Alaninol

CAS RN

35320-23-1
Record name 2-Aminopropanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Aminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Amino-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPROPANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770ZI70L3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Alaninol
Reactant of Route 2
d-Alaninol
Reactant of Route 3
d-Alaninol
Reactant of Route 4
d-Alaninol
Reactant of Route 5
d-Alaninol
Reactant of Route 6
d-Alaninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.